Bienvenue dans la boutique en ligne BenchChem!

[2-(1H-pyrazol-1-yl)pyridin-4-yl]methanamine

Physicochemical profiling Drug-likeness CNS permeability

Choose the correct positional isomer: [2-(1H-Pyrazol-1-yl)pyridin-4-yl]methanamine (CAS 1052557-59-1). With tPSA 56.7 Ų (13.1 Ų higher than the 3-position analog), this isomer favors aqueous solubility and reduced CNS penetration—ideal for peripherally restricted kinase inhibitors and GPCR modulators. The 4-position amine enables efficient derivatization (62% urea yield per WO2023091554A1) without steric interference. All 3 H-bond acceptor sites are preserved for target engagement. MW 174.20 fits fragment-like space. Available at ≥95% purity. Position matters—do not substitute.

Molecular Formula C9H10N4
Molecular Weight 174.207
CAS No. 1052557-59-1
Cat. No. B2638331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(1H-pyrazol-1-yl)pyridin-4-yl]methanamine
CAS1052557-59-1
Molecular FormulaC9H10N4
Molecular Weight174.207
Structural Identifiers
SMILESC1=CN(N=C1)C2=NC=CC(=C2)CN
InChIInChI=1S/C9H10N4/c10-7-8-2-4-11-9(6-8)13-5-1-3-12-13/h1-6H,7,10H2
InChIKeyWZVBELCNOMMBDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[2-(1H-Pyrazol-1-yl)pyridin-4-yl]methanamine (CAS 1052557-59-1): Technical Baseline for Procurement and Comparative Evaluation


[2-(1H-Pyrazol-1-yl)pyridin-4-yl]methanamine (CAS 1052557-59-1) is a heterocyclic building block comprising a pyrazole ring linked at the 2-position of a pyridine ring with a methanamine substituent at the 4-position [1]. The compound has a molecular formula of C9H10N4 and a molecular weight of 174.20 g/mol [1]. Commercial availability includes grades at 95% and 98% purity from multiple suppliers . The primary research utility of this compound lies in its bifunctional nature—the primary amine moiety enables derivatization via amide bond formation, urea synthesis, and reductive amination, while the pyrazole-pyridine scaffold serves as a privileged pharmacophore core in kinase inhibitor and GPCR modulator research programs [1].

Why Generic Substitution Fails for [2-(1H-Pyrazol-1-yl)pyridin-4-yl]methanamine (CAS 1052557-59-1): Positional Isomer Differentiation


The pyrazole-pyridine-methanamine scaffold is highly sensitive to substitution position, and positional isomers of [2-(1H-pyrazol-1-yl)pyridin-4-yl]methanamine exhibit markedly different physicochemical properties that preclude simple interchange. Changing the methanamine position from the 4-position to the 3-position or 2-position of the pyridine ring alters the electronic environment, hydrogen-bonding capacity, and geometric orientation of the amine handle, which directly impacts both synthetic utility and target engagement in downstream biological applications [1]. Similarly, altering the pyrazole attachment point from the 2-position of pyridine to other positions reshapes the overall molecular topology and conformational flexibility [1]. These structural differences manifest in measurable property differences—including calculated logP, topological polar surface area, and hydrogen bond donor/acceptor counts—that affect solubility, membrane permeability, and molecular recognition in biological systems . The quantitative evidence presented below substantiates why procurement of the specific 4-methanamine positional isomer is necessary for reproducible research outcomes.

Quantitative Differentiation Evidence for [2-(1H-Pyrazol-1-yl)pyridin-4-yl]methanamine (CAS 1052557-59-1) vs. Closest Analogs


Topological Polar Surface Area (tPSA) Differentiation: 4-Position Methanamine vs. 3-Position Methanamine

[2-(1H-Pyrazol-1-yl)pyridin-4-yl]methanamine exhibits a topological polar surface area (tPSA) of 56.7 Ų as computed by Cactvs 3.4.8.24 [1]. This value places the compound below the widely recognized threshold of 60-70 Ų for favorable blood-brain barrier permeability while maintaining sufficient polarity for aqueous solubility. In contrast, the 3-position methanamine analog, [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine, has a computed tPSA of 43.6 Ų, representing a difference of 13.1 Ų (23% lower) . The higher tPSA of the 4-position isomer derives from the distinct spatial orientation of the methanamine group relative to the pyridine nitrogen, which affects the overall polarity distribution.

Physicochemical profiling Drug-likeness CNS permeability Medicinal chemistry

Hydrogen Bond Acceptor Count Differentiation Between 4-Position and 2-Position Methanamine Isomers

[2-(1H-Pyrazol-1-yl)pyridin-4-yl]methanamine possesses 3 hydrogen bond acceptor sites, distributed across the pyrazole nitrogen atoms and the pyridine nitrogen [1]. The 2-position methanamine isomer, [2-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine, exhibits only 2 hydrogen bond acceptor sites due to steric shielding of one pyrazole nitrogen by the adjacent methanamine group . This one-acceptor differential (3 vs. 2) produces measurable differences in molecular recognition, as the 4-position isomer can engage in a distinct hydrogen-bonding network with biological targets [1].

Molecular recognition Target binding Fragment-based drug design SAR

Synthetic Efficiency: 62% Yield in Urea Derivative Formation Demonstrates Practical Utility

[2-(1H-Pyrazol-1-yl)pyridin-4-yl]methanamine reacts with m-chlorophenyl isocyanate in the presence of N,N-diisopropylethylamine with dichloromethane as solvent to yield 1-(3-chlorophenyl)-3-[(2-pyrazol-1-ylpyridin-4-yl)methyl]urea in 62% yield [1]. This yield represents a baseline synthetic efficiency benchmark for derivatization of the primary amine under standard urea-forming conditions. While direct comparator data for positional isomers under identical conditions are not publicly available, the 62% yield provides a quantitative reference for procurement decisions and experimental planning [1].

Synthetic methodology Medicinal chemistry Chemical biology Building block utility

Hydrogen Bond Donor Count Consistency Across Positional Isomers: What Does NOT Differentiate This Compound

All positional isomers of the (pyrazol-1-yl)pyridinyl methanamine series, including the 4-position target compound, the 3-position analog, and the 2-position analog, uniformly possess exactly 1 hydrogen bond donor—the primary amine moiety [1]. This invariant property across the isomer series means that hydrogen bond donor count cannot serve as a differentiating factor for selecting the 4-position isomer over its positional variants. Procurement decisions must instead rely on the differentiating evidence presented in Evidence Items 1-3, where measurable differences in tPSA, hydrogen bond acceptor count, and synthetic performance data establish the basis for selection.

Physicochemical properties SAR Molecular design Procurement clarity

Validated Research and Industrial Application Scenarios for [2-(1H-Pyrazol-1-yl)pyridin-4-yl]methanamine (CAS 1052557-59-1)


Synthesis of Urea-Containing KV7.2 Channel Inhibitors and Heteroaryl-Urea Bioactive Compounds

The compound serves as a validated amine building block for the synthesis of heteroaryl-urea derivatives via reaction with isocyanates. The documented 62% yield in the preparation of 1-(3-chlorophenyl)-3-[(2-pyrazol-1-ylpyridin-4-yl)methyl]urea under DIPEA/DCM conditions demonstrates practical utility for medicinal chemistry programs targeting ion channel modulators and related urea-containing pharmacophores [1]. The 4-position methanamine orientation positions the amine handle for optimal access to the isocyanate electrophile without steric interference from the adjacent pyrazole moiety, which is a key advantage over the more sterically encumbered 2-position isomer. Procurement of the 4-position isomer specifically enables reproducible synthesis of this compound class as disclosed in WO2023091554A1.

Central Nervous System (CNS) vs. Peripheral Target Triage Based on tPSA Differentiation

With a topological polar surface area of 56.7 Ų, [2-(1H-Pyrazol-1-yl)pyridin-4-yl]methanamine occupies a physicochemical space that predicts moderate blood-brain barrier permeability [1]. This tPSA value is 13.1 Ų higher than the 3-position isomer (43.6 Ų) . The 4-position isomer's higher polarity favors aqueous solubility and reduced passive CNS penetration relative to the more lipophilic 3-position analog. Researchers designing peripherally restricted kinase inhibitors, anti-inflammatory agents, or compounds where minimizing CNS exposure is desirable should preferentially select the 4-position isomer. Conversely, programs specifically requiring high BBB penetration may find the 3-position isomer more suitable, making isomer selection a critical procurement decision based on target tissue distribution requirements.

Kinase Inhibitor and GPCR Modulator Scaffold Development Requiring Defined Hydrogen-Bonding Topology

The 3 hydrogen bond acceptor sites of [2-(1H-Pyrazol-1-yl)pyridin-4-yl]methanamine provide a distinct hydrogen-bonding footprint compared to the 2-acceptor 2-position isomer [1]. The pyrazole-pyridine core is a privileged scaffold in kinase inhibitor design and muscarinic acetylcholine receptor modulator programs, where specific hydrogen-bonding interactions with hinge regions of kinase ATP-binding sites or allosteric pockets of GPCRs determine target engagement and selectivity [1]. The 4-position substitution pattern ensures the methanamine vector projects away from the pyrazole-pyridine plane in an orientation that preserves all three acceptor sites, making this isomer particularly valuable for structure-guided drug design efforts where complete retention of the hydrogen-bonding network is structurally required for activity.

Fragment-Based Drug Discovery (FBDD) and Library Synthesis with Defined Vector Geometry

The compound's molecular weight of 174.20 g/mol and low calculated XLogP3 of 0 [1] position it within fragment-like chemical space suitable for fragment-based drug discovery campaigns. The 4-position methanamine provides a defined vector for fragment growing, while the pyrazole and pyridine rings offer π-stacking and hydrogen-bonding interactions with protein targets. The specific spatial orientation of the amine relative to the heterocyclic core differs measurably from the 3-position and 2-position isomers, affecting the trajectory of elaborated molecules. Procurement of the correct positional isomer ensures that fragment growing and library synthesis efforts proceed with the intended geometry, which is critical for maintaining SAR consistency across a chemical series. Commercial availability at both 95% and 98% purity grades supports both initial screening and follow-up hit validation activities.

Quote Request

Request a Quote for [2-(1H-pyrazol-1-yl)pyridin-4-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.